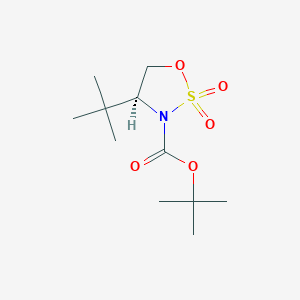
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane
Descripción general
Descripción
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane, also known as PFEES, is an organofluorine compound that has a wide range of applications in both industry and research. PFEES is a colorless liquid with a boiling point of -27.2 °C and a melting point of -88.2 °C. It has a molecular weight of 334.93 g/mol and a molecular formula of C4H3F5IOS. PFEES has been used in a variety of applications, including as a solvent for organic reactions and as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is an electrophile that can react with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids. It can also react with carbonyl compounds to form a variety of products, such as ketones, esters, and amides. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane can react with sulfur-containing compounds to form sulfonamides and sulfonates.
Biochemical and Physiological Effects
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been reported to have a variety of biochemical and physiological effects. It has been shown to increase the expression of certain genes, such as those involved in the metabolism of glucose and fatty acids. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been reported to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has a number of advantages for use in lab experiments. It is a highly reactive compound, making it suitable for a variety of reactions. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane is also a toxic compound and should be handled with caution.
Direcciones Futuras
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has the potential to be used in a variety of applications in the future. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of fluorinated compounds. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane could be used in the development of new materials, such as polymers and nanomaterials. Finally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane could be used in the development of new catalysts and catalytic processes.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has a wide range of applications in scientific research. It has been used as a solvent for organic reactions, as a reagent for the synthesis of various organic compounds, and as a catalyst for a variety of reactions. It has also been used in the preparation of fluorinated compounds, such as fluorinated ethers and fluorinated esters. Additionally, 1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane has been used in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(2-iodoethylsulfanyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F5IS/c5-3(6,7)4(8,9)11-2-1-10/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEOBCJEDZGXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)SC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F5IS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023149 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-2-(2-iodo-ethylsulfanyl)-ethane | |
CAS RN |
1206523-87-6 | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)thio]ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentafluoro-2-[(2-iodoethyl)sulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3090034.png)


![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)








